Tert-butyl 4-bromo-2-fluorobenzoate
Overview
Description
Tert-butyl 4-bromo-2-fluorobenzoate is an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Synthesis Analysis
Tert-butyl 4-Bromo-2-fluorobenzoate is used as an intermediate in the synthesis of enzalutamide . The synthesis process involves the use of tert-butyl 4-Bromo-2-fluorobenzoate as an intermediate .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-bromo-2-fluorobenzoate is C11H12BrFO2 . It has an average mass of 275.114 Da and a monoisotopic mass of 274.000458 Da . The structure contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis
As an intermediate, Tert-butyl 4-bromo-2-fluorobenzoate is used in the synthesis of enzalutamide . Enzalutamide is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .Physical And Chemical Properties Analysis
Tert-butyl 4-bromo-2-fluorobenzoate has a density of 1.4±0.1 g/cm3 . It has a boiling point of 281.0±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Regioselective Ortho-Lithiation of Chloro and Bromo Substituted Fluoroarenes : This research demonstrated the deprotonation of fluoroarenes with chlorine or bromine substituents, which is crucial in organic synthesis for producing various compounds (Mongin & Schlosser, 1996).
Synthesis and Biological Evaluation of Piperazine Derivatives : The study synthesized a compound related to Tert-butyl 4-bromo-2-fluorobenzoate and evaluated its antibacterial and anthelmintic activities, contributing to pharmaceutical applications (Sanjeevarayappa et al., 2015).
Difluoromethylation of Terminal Alkynes : This research explored the difluoromethylation of terminal alkynes using fluoroform, highlighting the significance of Tert-butyl 4-bromo-2-fluorobenzoate in synthesizing complex organic molecules (Okusu, Tokunaga, & Shibata, 2015).
Palladium-Catalyzed Coupling of Aryl Halides : This study focused on the efficient synthesis of alpha-aryl esters using Tert-butyl 4-bromo-2-fluorobenzoate, underlining its role in catalytic processes (Jørgensen et al., 2002).
Room-Temperature Fujiwara-Moritani Reactions : The paper discusses using tert-Butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions, relevant in organic synthesis (Liu & Hii, 2011).
Synthesis and Properties of Novel Polyhydrazides : This research synthesized various polyhydrazides using derivatives of Tert-butyl 4-bromo-2-fluorobenzoate, contributing to material science and engineering applications (Hsiao, Dai, & He, 1999).
Thermal and Mechanical Properties of Poly(arylene ether ketone)s : The study synthesized a series of high molecular weight poly(arylene ether ketone)s containing pendant tertiary butyl groups, including Tert-butyl 4-bromo-2-fluorobenzoate, and investigated their properties (Yıldız et al., 2001).
Runaway Reaction on Tert-butyl Peroxybenzoate by DSC Tests : This study assessed the kinetic parameters and safety aspects of Tert-butyl peroxybenzoate, a chemically related compound, using differential scanning calorimetry (Cheng et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-bromo-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGZHSAOCVWZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674425 | |
Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-2-fluorobenzoate | |
CAS RN |
889858-12-2 | |
Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889858-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromo-2-fluoro-benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889858122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-bromo-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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